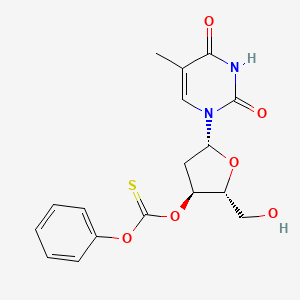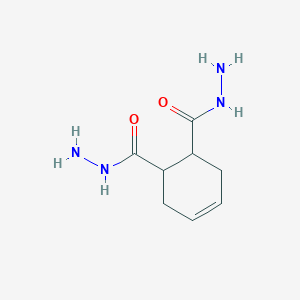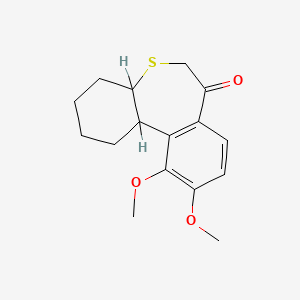
1-Iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 2-methylfuran-3-carbonyl chloride are two distinct organic compounds. 1-Iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with an iodine atom attached to a benzene ring substituted with four methyl groups. 2-methylfuran-3-carbonyl chloride is a furan derivative with a carbonyl chloride group attached to the third position of the furan ring and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position .
2-methylfuran-3-carbonyl chloride: is prepared by reacting 2-methylfuran with phosgene (carbonyl chloride). The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
2-methylfuran-3-carbonyl chloride: primarily undergoes:
Nucleophilic Acyl Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylfuran-3-carboxylic acid.
Common Reagents and Conditions
For 1-Iodo-2,3,4,5-tetramethylbenzene: Common reagents include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions
For 2-methylfuran-3-carbonyl chloride: Reagents include bases like pyridine for acyl substitution reactions and water or aqueous bases for hydrolysis.
Major Products
From 1-Iodo-2,3,4,5-tetramethylbenzene: Products include various substituted benzene derivatives depending on the nucleophile used.
From 2-methylfuran-3-carbonyl chloride: Products include 2-methylfuran-3-carboxylic acid and its derivatives.
Applications De Recherche Scientifique
1-Iodo-2,3,4,5-tetramethylbenzene: is used in:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the preparation of advanced materials such as liquid crystals and polymers.
2-methylfuran-3-carbonyl chloride: finds applications in:
Pharmaceuticals: As a building block in the synthesis of various drugs and bioactive molecules.
Agriculture: In the synthesis of agrochemicals such as pesticides and herbicides.
Mécanisme D'action
The mechanism of action for these compounds depends on their specific applications:
1-Iodo-2,3,4,5-tetramethylbenzene: Acts as a precursor in coupling reactions, where the iodine atom is replaced by a new substituent through a palladium-catalyzed mechanism.
2-methylfuran-3-carbonyl chloride: Reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the carbonyl chloride group is replaced by the nucleophile.
Comparaison Avec Des Composés Similaires
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as:
Iodobenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in substitution reactions.
2-Iodo-1,3,4,5-tetramethylbenzene: Similar structure but with the iodine atom in a different position, affecting its reactivity and the types of reactions it undergoes.
2-methylfuran-3-carbonyl chloride: can be compared with:
Furan-2-carbonyl chloride: Lacks the methyl group, making it less sterically hindered and more reactive.
2-methylfuran-2-carbonyl chloride: Similar structure but with the carbonyl chloride group in a different position, affecting its reactivity.
Propriétés
Formule moléculaire |
C16H18ClIO2 |
|---|---|
Poids moléculaire |
404.67 g/mol |
Nom IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;2-methylfuran-3-carbonyl chloride |
InChI |
InChI=1S/C10H13I.C6H5ClO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-4-5(6(7)8)2-3-9-4/h5H,1-4H3;2-3H,1H3 |
Clé InChI |
BFRLMSBYTLOAHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CO1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)








![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)




